molecular formula C14H16O3 B564417 (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate CAS No. 1076198-41-8

(3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate

Cat. No.: B564417
CAS No.: 1076198-41-8
M. Wt: 232.279
InChI Key: LPGBCTHZLFURRI-UHFFFAOYSA-N
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Description

(3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate is an organic compound with the molecular formula C₁₄H₁₆O₃ and a molecular weight of 232.275 g/mol . This compound features a phenyloxetane ring attached to a methacrylate ester, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate typically involves the reaction of 3-phenyloxetan-3-ylmethanol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production, including temperature control, solvent recovery, and purification steps.

Chemical Reactions Analysis

Types of Reactions

(3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The methacrylate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a monomer in polymerization reactions to create specialty polymers with unique properties.

    Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as intermediates in drug development.

    Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.

    Industry: It is used in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action for (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate is not well-documented. its reactivity is primarily due to the presence of the methacrylate ester group, which can undergo polymerization and other chemical transformations. The phenyloxetane ring may also participate in ring-opening reactions, contributing to its overall reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methacryloyloxymethyl-3-phenyloxetane
  • 2-Methylacrylic Acid 3-Phenyloxetan-3-yl Ester

Uniqueness

(3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate is unique due to its combination of a phenyloxetane ring and a methacrylate ester group. This structure imparts distinct chemical properties, making it valuable in various applications, particularly in polymer chemistry and materials science .

Properties

IUPAC Name

(3-phenyloxetan-3-yl)methyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-11(2)13(15)17-10-14(8-16-9-14)12-6-4-3-5-7-12/h3-7H,1,8-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGBCTHZLFURRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1(COC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652633
Record name (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-41-8
Record name (3-Phenyl-3-oxetanyl)methyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Phenyloxetan-3-yl)methyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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